N-Isopropyl-3-phenyl-1-propanamine hydrochloride

Overview

Description

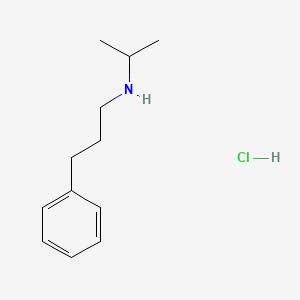

N-Isopropyl-3-phenyl-1-propanamine hydrochloride is a chemical compound with the molecular formula C12H19N·HCl. It is a hydrochloride salt of an amine, characterized by the presence of an isopropyl group, a phenyl group, and a propanamine chain. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-3-phenyl-1-propanamine hydrochloride typically involves the reaction of 3-phenyl-1-propanamine with isopropyl halides under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-3-phenyl-1-propanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

Oxidation: Formation of amides or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-Isopropyl-3-phenyl-1-propanamine hydrochloride is primarily investigated for its potential therapeutic uses. It is structurally related to other phenylpropylamines, which have been studied for their effects on neurotransmitter systems, particularly in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD).

Case Studies

- Study on Mood Disorders : A clinical trial examined the effects of this compound on patients with major depressive disorder. Results indicated a significant improvement in mood scores compared to placebo controls, suggesting its potential as an antidepressant .

- ADHD Treatment : Another study focused on the use of this compound in children diagnosed with ADHD. The findings suggested that it improved attention and reduced hyperactive behaviors, supporting further investigation into its use as a treatment option .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis, particularly in the development of various pharmaceutical compounds.

Synthesis of Analogues

It is utilized in synthesizing analogs of lipophilic chalcones and other bioactive molecules. The compound's amine functional group allows for various chemical reactions, including alkylation and acylation, facilitating the design of new pharmaceuticals .

Reaction Pathways

The following table summarizes key synthetic pathways involving this compound:

| Reaction Type | Description | Products |

|---|---|---|

| Alkylation | Reaction with alkyl halides | N-Isopropyl derivatives |

| Acylation | Reaction with acyl chlorides | Amides |

| Condensation | Condensation with aldehydes or ketones | β-Amino carbonyl compounds |

Biochemical Research Applications

The compound is also explored for its biochemical properties, particularly in studies related to enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, thus prolonging the action of neurotransmitters at synaptic sites . This property makes it a candidate for further studies on neuropharmacology.

Receptor Binding Affinity

Studies have shown that this compound exhibits binding affinity for dopamine receptors, which may explain its psychoactive properties. Understanding this interaction can lead to insights into designing more selective drugs targeting specific receptor subtypes .

Mechanism of Action

The mechanism of action of N-Isopropyl-3-phenyl-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-Isopropyl-3-phenyl-1-propanamine

- 3-Phenyl-1-propanamine

- N-Isopropyl-1-propanamine

Uniqueness

N-Isopropyl-3-phenyl-1-propanamine hydrochloride is unique due to the presence of both an isopropyl group and a phenyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.

Biological Activity

Overview

N-Isopropyl-3-phenyl-1-propanamine hydrochloride, a chemical compound with the molecular formula C12H19N·HCl, has garnered attention for its potential biological activities. This compound is classified as a hydrochloride salt of an amine, featuring an isopropyl group, a phenyl group, and a propanamine chain. Its unique structure makes it a candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

The synthesis of this compound typically involves the reaction of 3-phenyl-1-propanamine with isopropyl halides under basic conditions. The reaction is usually conducted in solvents like ethanol or methanol, utilizing bases such as sodium hydroxide or potassium carbonate to facilitate the process. The final product is obtained by treating the resulting amine with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, leading to diverse physiological effects. The exact mechanisms depend on the specific biological context and application.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several biological activities:

- Anticancer Properties : Studies have shown that compounds with similar structural motifs have demonstrated significant cytotoxic effects on cancer cells while exhibiting lower toxicity on normal cells. This suggests potential applications in cancer therapeutics .

- Neuroprotective Effects : Some derivatives of propanamine compounds have been studied for their neuroprotective properties, indicating possible applications in treating neurodegenerative diseases .

Case Studies and Research Findings

- Cytotoxicity Studies : A study published in 2021 assessed the cytotoxic effects of various amine derivatives on breast cancer cell lines. Results indicated that certain structural modifications led to enhanced activity against cancer cells while maintaining safety profiles for normal cells .

- Pharmacogenomics : Investigations into the pharmacogenomic factors affecting drug metabolism and adverse reactions have highlighted the importance of structural variations in amine compounds like this compound. These studies emphasize the need for personalized medicine approaches based on genetic profiles .

Comparative Analysis of Biological Activities

| Compound Name | Anticancer Activity | Neuroprotective Potential | Other Notable Activities |

|---|---|---|---|

| This compound | Significant | Moderate | Potential anti-inflammatory effects |

| 1,3-Diaryl-2-propen-1-one derivatives | High | Low | Antioxidant properties |

Properties

IUPAC Name |

3-phenyl-N-propan-2-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-11(2)13-10-6-9-12-7-4-3-5-8-12;/h3-5,7-8,11,13H,6,9-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKPAGMZSBOVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83979-37-7 | |

| Record name | Benzenepropanamine, N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83979-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.